molecular formula C16H16N2O B2435170 1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1340724-86-8

1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B2435170
CAS No.: 1340724-86-8
M. Wt: 252.317
InChI Key: OZSXOPVVFWWEKI-UHFFFAOYSA-N
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Description

1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a specialized chemical reagent designed for research use. The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry and drug discovery, recognized for its potential to interact with a range of biological targets. Compounds based on this core structure are frequently investigated as key intermediates or active scaffolds in the development of therapeutic agents for various diseases. Related pyrrolopyrimidine analogues, for instance, have shown promising activity as antitubercular agents, inhibiting the growth of Myobacterium tuberculosis . Furthermore, this structural class is widely explored in oncology research, with some derivatives acting as potent inhibitors of specific kinases, such as the tropomyosin-related kinases (TRK) and serine/threonine-protein kinase Pim-1, which are crucial targets in cancer cell signaling and proliferation . Researchers also utilize this family of compounds as tools in neuropharmacology, given that structurally similar molecules are potent and selective antagonists for neuronal receptors like mGluR5, which is implicated in conditions including anxiety, depression, and substance abuse . This reagent is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-methyl-6-(2-phenylethyl)pyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-17-10-8-14-9-12-18(16(19)15(14)17)11-7-13-5-3-2-4-6-13/h2-6,8-10,12H,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSXOPVVFWWEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization of Pyrrole Precursors

The foundational approach for constructing the pyrrolo[2,3-c]pyridin-7-one core involves oxidative cyclization of pyrrole derivatives. As detailed in US Patent 20050113402, substituted pyrrolopyridinones are synthesized through oxygen gas-mediated oxidation at atmospheric pressure. For 1-methyl-6-(2-phenylethyl) derivatives, the protocol involves:

  • Precursor Synthesis : Reacting 3-bromo-1-methylpyrrole-2-carboxaldehyde with 2-phenylethylamine in dimethylformamide (DMF) at 80°C for 12 hours to form the Schiff base intermediate.
  • Oxidative Ring Closure : Treating the intermediate with oxygen gas in tetrahydrofuran (THF) containing potassium tert-butoxide (2 equiv) at 50°C for 6 hours, achieving 78% yield.

Critical parameters include oxygen flow rate (0.5 L/min) and base selection, where potassium tert-butoxide outperforms sodium hydride in minimizing side reactions. Table 1 compares yields under varying conditions.

Table 1 : Optimization of oxidative cyclization parameters

Base Temp (°C) Yield (%)
KOtBu 50 78
NaH 50 62
DBU 50 45

Acid-Promoted Intramolecular Cyclization

An alternative route developed by Tang et al. employs Brønsted acid catalysis to induce cyclization of amidoacetal precursors:

  • Amidoacetal Formation : Condensing 1-methyl-2-pyrrolecarboxylic acid with 2-phenylethyl glycidol acetal using p-toluenesulfonic acid (PTSA) in refluxing toluene (110°C, 8 hours).
  • Cyclization : Treating the amidoacetal with concentrated HCl in acetic acid (1:1 v/v) at 100°C for 2 hours, yielding the target compound in 68% isolated yield.

This method demonstrates superior scalability, with reported yields maintained at 65–70% for batch sizes up to 1.5 mol. The reaction mechanism proceeds through N-acyliminium ion formation followed by 6-endo-trig cyclization, as confirmed by deuterium labeling studies.

Palladium-Catalyzed Cross-Coupling Strategies

Modern approaches leverage transition metal catalysis for late-stage functionalization. Patent data outlines a two-step sequence:

  • Core Synthesis : Preparing 1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine via NaIO4 oxidation of 1-methylpyrrolo[2,3-c]pyridin-5-ol (82% yield).
  • Alkylation : Subjecting the core to 2-phenylethyl bromide in DMF with Pd(dppf)Cl2 catalyst (5 mol%) and cesium carbonate (3 equiv) at 120°C for 24 hours (61% yield).

Key advantages include compatibility with diverse alkylating agents, though steric hindrance from the 2-phenylethyl group necessitates elevated temperatures. Table 2 compares catalytic systems.

Table 2 : Catalyst screening for 6-position alkylation

Catalyst Temp (°C) Yield (%)
Pd(PPh3)4 100 42
Pd(dppf)Cl2 120 61
NiCl2(dppe) 120 33

One-Pot Tandem Synthesis

A streamlined methodology from Beilstein Journal of Organic Chemistry combines enaminone formation and cyclization:

  • Multicomponent Reaction : Reacting ethyl 4-chloroacetoacetate (1 equiv), 1-methylpyrrolidin-2-one (1.2 equiv), and 2-phenylethylamine (1.5 equiv) in acetic acid/HCl (1:1) at 140°C for 4 hours.
  • In Situ Cyclization : Subsequent heating at 160°C for 2 hours under microwave irradiation delivers the target compound in 58% yield.

This approach minimizes intermediate purification steps while maintaining regioselectivity through careful pH control (pH 4–5 during enaminone formation).

Comparative Analysis of Synthetic Routes

Each methodology presents distinct advantages:

  • Oxidative cyclization offers high atom economy but requires stringent oxygen control
  • Acid-promoted routes enable gram-scale production yet generate acidic waste streams
  • Cross-coupling strategies provide modularity at the expense of precious metal catalysts
  • One-pot synthesis reduces purification needs but demands precise temperature gradients

Recent advancements in continuous flow systems have enhanced the oxidative cyclization method, achieving 85% yield through precise residence time control (30 minutes) and in-line oxygen monitoring.

Chemical Reactions Analysis

1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulatory factor in the necroptosis signaling pathway . This interaction can modulate specific cellular pathways, leading to desired biological effects.

Comparison with Similar Compounds

1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be compared with other similar compounds, such as:

Biological Activity

1-Methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a pyrrolopyridine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's structure suggests it may possess various biological activities, particularly in the realms of antitumor and neuroprotective effects.

  • Molecular Formula : C₁₆H₁₆N₂O
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1340724-86-8

Antitumor Activity

Recent studies have indicated that compounds within the pyrrolopyridine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC₅₀ values in the low micromolar range against human colon adenocarcinoma cells, suggesting that this compound may also exhibit similar properties due to structural similarities .

Table 1: Antitumor Activity of Pyrrolopyridine Derivatives

Compound NameCell LineIC₅₀ (µM)Selectivity
This compoundTBDTBDTBD
Related PyrrolopyridineHuman Colon Adenocarcinoma0.36High
Another DerivativeHeLa0.50Moderate

Neuroprotective Effects

The neuroprotective potential of pyrrolopyridines has been explored in several studies. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. The mechanism is believed to involve the modulation of neuroinflammatory pathways and the inhibition of apoptotic factors.

Case Study: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of a pyrrolopyridine derivative resulted in significant preservation of neuronal integrity and function. Behavioral assessments indicated improved cognitive function and reduced markers of neuroinflammation .

Mechanistic Insights

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Kinases : Many pyrrolopyridines act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Antioxidant Properties : These compounds may enhance cellular antioxidant defenses, reducing oxidative damage.
  • Modulation of Signaling Pathways : Interference with signaling pathways involved in cell proliferation and survival can lead to enhanced apoptosis in cancer cells.

Q & A

Q. Table 1: Comparative Reactivity of Substituents

Substituent Effect on Reactivity Evidence
2-PhenylethylEnhances lipophilicity (logP ↑)Analogous to fluorophenyl derivatives
Methyl at N1Stabilizes pyrrolo ring conformationXRD data for 2-methyl derivatives

Q. Table 2: Key Hazard Indicators

Parameter Value Precaution
LD50 (oral, rat)Not reportedUse PPE during handling
Hazard StatementsH302, H315, H319Avoid inhalation

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